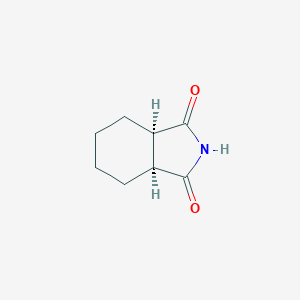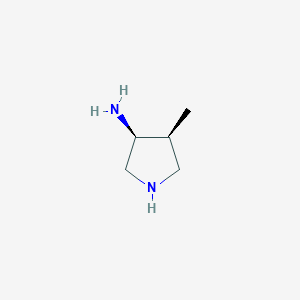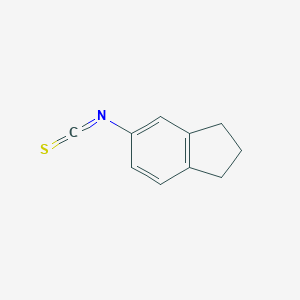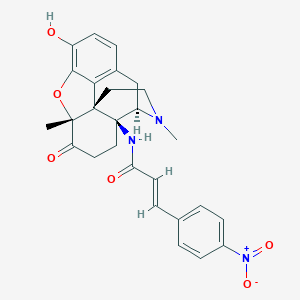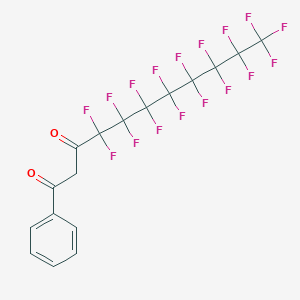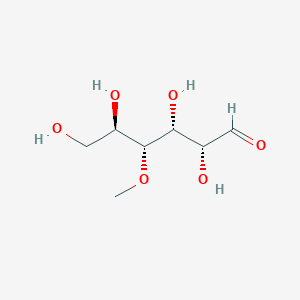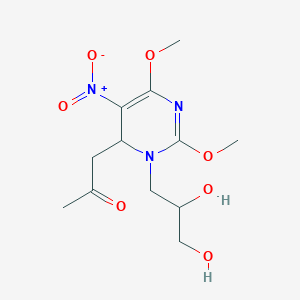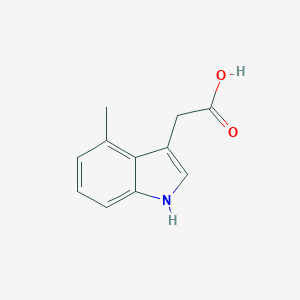
2-(4-methyl-1H-indol-3-yl)acetic acid
説明
“2-(4-methyl-1H-indol-3-yl)acetic acid” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . The molecular formula of this compound is C11H11NO2 .
Molecular Structure Analysis
The molecular structure of “2-(4-methyl-1H-indol-3-yl)acetic acid” consists of a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The exact mass of the compound is 189.078979 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.210 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 418.2±30.0 °C at 760 mmHg , and the melting point is 205 °C (dec.) (lit.) . The flash point is 206.7±24.6 °C .
科学的研究の応用
Specific Scientific Field
Summary of the Application
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation, in a manner appropriate for the specific type of cancer .
Application in Synthesis of Diverse Heterocyclic Frameworks
Specific Scientific Field
Summary of the Application
Indole, a structurally versatile aromatic compound, has been used as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .
Methods of Application or Experimental Procedures
Cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
Results or Outcomes
The use of indole in cycloaddition reactions has enabled the construction of complex and diverse heterocyclic structures, which are challenging to access through traditional synthetic methods .
Application in Multicomponent Reactions
Specific Scientific Field
Summary of the Application
Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds . These reactions are particularly useful for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of multicomponent reaction being conducted. Typically, these reactions involve the combination of indoles with other reactants in the presence of a catalyst .
Results or Outcomes
The use of indoles in multicomponent reactions has enabled the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .
Application in Cancer Therapy as Pro-Drugs
Specific Scientific Field
Summary of the Application
The plant hormone, indole-3-acetic acid (IAA), and its ring-substituted derivatives, such as 2-(4-methyl-1H-indol-3-yl)acetic acid, have recently attracted attention as promising pro-drugs in cancer therapy .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation .
Results or Outcomes
The specific results or outcomes would depend on the specific type of cancer and the specific indole derivative being used .
Application in Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Indole derivatives possess various biological activities, including antimicrobial activity . These compounds have been found to be effective against a variety of microbial pathogens .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of microbial pathogen being targeted and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation .
Results or Outcomes
The specific results or outcomes would depend on the specific type of microbial pathogen and the specific indole derivative being used .
Application in Antiviral Activity
Specific Scientific Field
Summary of the Application
Indole derivatives have been found to possess antiviral activity . These compounds have been found to be effective against a variety of viral pathogens .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of viral pathogen being targeted and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation .
Results or Outcomes
The specific results or outcomes would depend on the specific type of viral pathogen and the specific indole derivative being used .
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
将来の方向性
特性
IUPAC Name |
2-(4-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-2-4-9-11(7)8(6-12-9)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJHZUYDCZGMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626121 | |
| Record name | (4-Methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
52531-22-3 | |
| Record name | (4-Methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



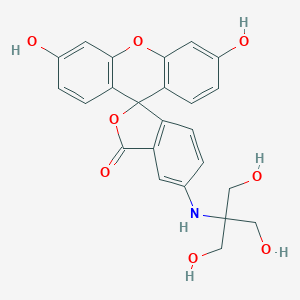
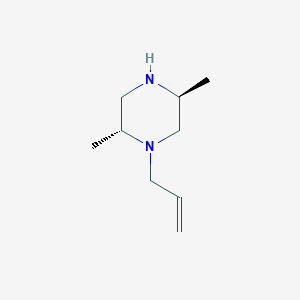
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
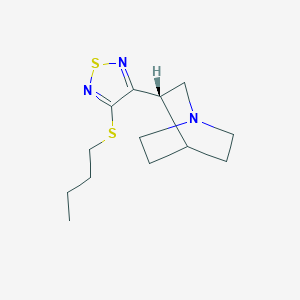
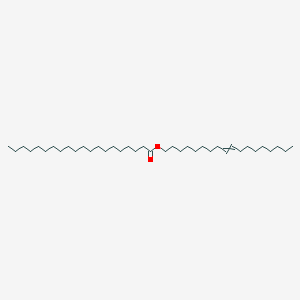
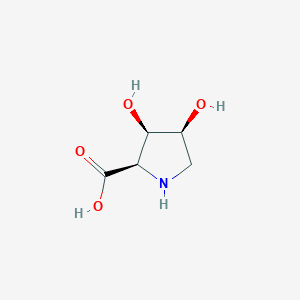
![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
